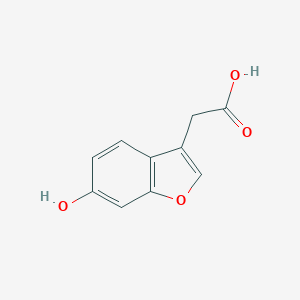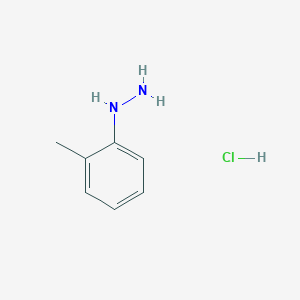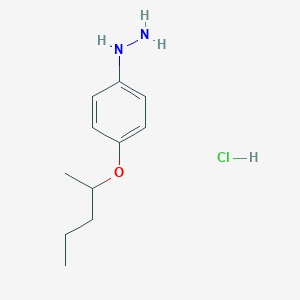
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride is a chemical compound with the molecular formula C12H19ClN2O. It is commonly used in scientific research for its unique properties and applications.
作用機序
The mechanism of action of hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride involves its ability to act as a reducing agent. It can donate electrons to other molecules, which can result in the formation of new compounds. This property makes it useful in various chemical reactions.
生化学的および生理学的効果
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxic effects on cells, including inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
One advantage of using hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride in lab experiments is its ability to act as a reducing agent. This property can be useful in the synthesis of new compounds. However, its toxic effects on cells can also be a limitation, as it may interfere with the results of certain experiments.
将来の方向性
There are several future directions for the use of hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride in scientific research. One potential direction is the development of new materials, such as polymers and dyes, using this compound. Additionally, further studies could be conducted to explore its potential as a reducing agent in various chemical reactions. Finally, more research is needed to fully understand its biochemical and physiological effects.
In conclusion, hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride is a chemical compound with various scientific research applications. Its ability to act as a reducing agent makes it useful in the synthesis of new compounds, but its toxic effects on cells can also be a limitation. Further research is needed to fully understand its properties and potential applications.
合成法
The synthesis method of hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride involves the reaction of 4-(1-methylbutoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The resulting product is then purified by recrystallization.
科学的研究の応用
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride has various scientific research applications. It is used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It is also used in the development of new materials, such as polymers and dyes. Additionally, it is used as a reducing agent in various chemical reactions.
特性
CAS番号 |
124993-63-1 |
|---|---|
製品名 |
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride |
分子式 |
C11H19ClN2O |
分子量 |
230.73 g/mol |
IUPAC名 |
(4-pentan-2-yloxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-3-4-9(2)14-11-7-5-10(13-12)6-8-11;/h5-9,13H,3-4,12H2,1-2H3;1H |
InChIキー |
GBIPHMZRHZBLRJ-UHFFFAOYSA-N |
SMILES |
CCCC(C)OC1=CC=C(C=C1)NN.Cl |
正規SMILES |
CCCC(C)OC1=CC=C(C=C1)NN.Cl |
その他のCAS番号 |
124993-63-1 |
同義語 |
(4-(1-METHYLBUTOXY)PHENYL)HYDRAZINEMONOHYDROCHLORIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



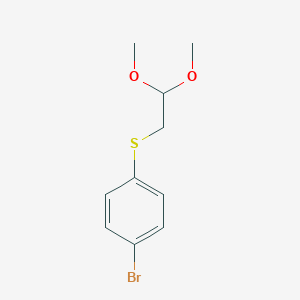
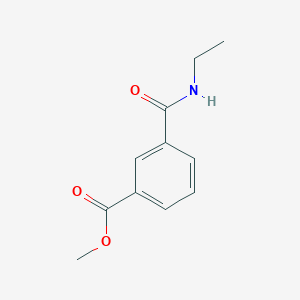
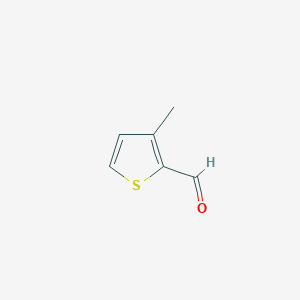
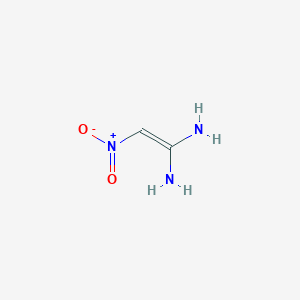
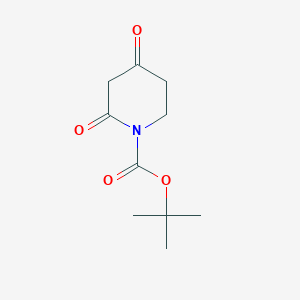
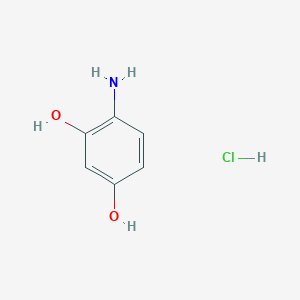
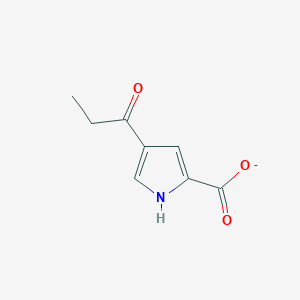
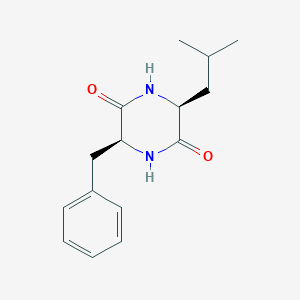
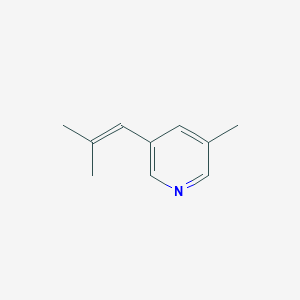
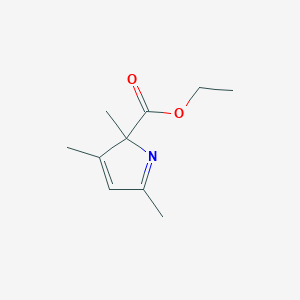
![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
